3-(gamma,gamma-Dimethylallyl)resveratrol

Description

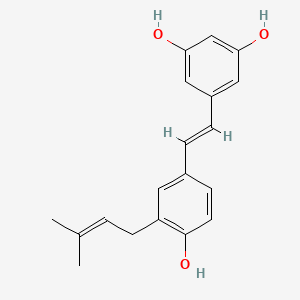

Structure

3D Structure

Properties

Molecular Formula |

C19H20O3 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

5-[(E)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H20O3/c1-13(2)3-7-16-9-14(6-8-19(16)22)4-5-15-10-17(20)12-18(21)11-15/h3-6,8-12,20-22H,7H2,1-2H3/b5-4+ |

InChI Key |

BWCJJGGZRYKPID-SNAWJCMRSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O)C |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O)C |

Synonyms |

3-(dimethylallyl)resveratrol 3-(gamma,gamma-dimethylallyl)resveratrol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 3 Gamma,gamma Dimethylallyl Resveratrol

Identification in Plant Species

The identification of 3-(gamma,gamma-Dimethylallyl)resveratrol in the plant kingdom is a result of meticulous phytochemical investigations of various plant species, particularly those known to be rich in stilbenoids.

While the broader class of stilbenoids is widely distributed, the occurrence of specific prenylated derivatives like this compound is more restricted. Research has pointed to the genus Artocarpus, a member of the Moraceae family, as a source of diverse prenylated phenolic compounds, including stilbenoids.

One notable, albeit rare, mention in scientific literature suggests the presence of prenylated oxyresveratrol in the bark of Artocarpus dadah. researchgate.net Although this finding points towards the potential for Artocarpus species to produce such compounds, direct and detailed reports specifically identifying this compound in Artocarpus dadah remain limited. The discovery of such compounds typically involves the screening of plant extracts, followed by spectroscopic analysis to elucidate the exact chemical structures of the isolated molecules.

Table 1: Potential Plant Sources of Prenylated Stilbenoids

| Plant Genus | Family | Reported Stilbenoid Type |

| Artocarpus | Moraceae | Prenylated flavonoids and resveratrol (B1683913) derivatives |

| Arachis | Fabaceae | Prenylated stilbenoids (e.g., arachidin-1, arachidin-3) |

| Lonchocarpus | Fabaceae | Prenylated stilbenoids |

This table is based on general findings of prenylated stilbenoids and does not confirm the presence of this compound in all listed genera.

Stilbenoids are biosynthesized by a variety of plants in response to stress, such as microbial infection or UV radiation. The addition of a prenyl group is a subsequent enzymatic step, and the capacity for this modification is not universal among stilbenoid-producing plants.

Plants rich in resveratrol, such as grapes (Vitis vinifera), peanuts (Arachis hypogaea), and various berries, are primary candidates for investigations into the presence of its prenylated derivatives. However, the distribution of this compound appears to be far less common than its parent compound. The presence of specific prenyltransferase enzymes is the key determinant for the production of these modified stilbenoids.

Comparative phytochemical analyses across different plant families indicate that the Moraceae and Fabaceae families are particularly rich sources of prenylated flavonoids and stilbenoids. mdpi.com Therefore, future research focusing on a wider range of species within these families may reveal additional sources of this compound.

Extraction and Isolation Techniques

The isolation of this compound from plant material requires a systematic approach that begins with extraction to liberate the compound from the plant matrix, followed by chromatographic techniques to purify it from a complex mixture of other phytochemicals.

The initial step in isolating this compound involves the extraction of the dried and powdered plant material with an appropriate solvent. The choice of solvent is crucial and is based on the polarity of the target compound. As a prenylated derivative of resveratrol, this compound is expected to be less polar than resveratrol itself.

Commonly used solvents for the extraction of stilbenoids and other phenolic compounds include:

Ethanol and Methanol (B129727): These polar solvents are effective at extracting a wide range of phenolic compounds.

Ethyl Acetate (B1210297): This solvent of intermediate polarity is often used for the selective extraction of less polar compounds from an initial crude extract. nih.govresearchgate.net

n-Hexane: This nonpolar solvent is typically used as a preliminary step to remove highly nonpolar compounds like fats and waxes before the main extraction.

The extraction process itself can be carried out using several methods, including maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can improve efficiency and reduce solvent consumption. nih.gov

Table 2: Common Solvents for Extraction of Plant Phenolics

| Solvent | Polarity | Typical Use |

| Water | High | Extraction of highly polar compounds |

| Methanol | High | Broad-spectrum extraction of phenolics |

| Ethanol | High | Broad-spectrum extraction, often preferred for food-grade applications |

| Acetone (B3395972) | Intermediate | Extraction of a range of phenolics |

| Ethyl Acetate | Intermediate | Selective extraction of less polar compounds |

| Dichloromethane | Low | Extraction of nonpolar compounds |

| n-Hexane | Low | Defatting of plant material |

Following extraction, the crude extract contains a complex mixture of compounds. The purification of this compound necessitates the use of chromatographic techniques. The semi-preparative isolation of prenylated stilbenoids can be challenging due to their low abundance in nature. nih.gov

A typical purification strategy involves multiple chromatographic steps:

Column Chromatography: The crude extract is often first subjected to column chromatography over silica (B1680970) gel or other stationary phases. A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the compounds based on their polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is the method of choice. nih.gov This technique offers high resolution and is capable of separating structurally similar compounds. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. The compound is detected by a UV detector at a wavelength where stilbenoids show strong absorbance (around 300-330 nm).

The purity of the isolated this compound is then confirmed using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which also serve to confirm its chemical structure.

Chemical Synthesis and Derivatization of 3 Gamma,gamma Dimethylallyl Resveratrol and Analogs

Synthetic Approaches to 3-(gamma,gamma-Dimethylallyl)resveratrol

The direct introduction of a gamma,gamma-dimethylallyl (prenyl) group to the resveratrol (B1683913) molecule is a common strategy. These methods often grapple with challenges of regioselectivity, as resveratrol possesses multiple potential sites for electrophilic substitution.

The fundamental reaction for synthesizing prenylated resveratrol involves the reaction of resveratrol with a prenyl donor, most commonly prenyl bromide (3,3-dimethylallyl bromide). jocpr.comresearchgate.net The reaction mechanism can proceed through two main pathways depending on the catalyst and conditions used. One pathway involves the abstraction of a proton from a phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile in an SN2 reaction with prenyl bromide, leading to an O-prenylated product. jocpr.comresearchgate.net Alternatively, a proton can be abstracted from the aromatic ring, creating a carbanion that attacks the prenyl bromide, resulting in a C-prenylated product like this compound. jocpr.comresearchgate.net

Achieving regioselectivity in the prenylation of resveratrol is a key challenge due to the multiple reactive sites on the molecule. Various catalytic systems have been developed to control the position of prenylation.

Heterogeneous Superbase Catalysts: A solid superbase catalyst, γ-Al₂O₃/NaOH/Na, has been utilized for the prenylation of resveratrol with prenyl bromide in methanol (B129727). jocpr.comresearchgate.net This catalyst is prepared by mixing γ-Al₂O₃, NaOH, and sodium metal at high temperatures. jocpr.com The superbase is proposed to facilitate the reaction by abstracting a proton from either a hydroxyl group or the aromatic ring, enabling nucleophilic attack on the prenyl bromide. jocpr.comresearchgate.net Analysis of the reaction products using this method indicated the formation of a diprenylated resveratrol derivative, with the prenyl groups attached to the hydroxyl groups (O-prenylation), as confirmed by ¹H-NMR spectroscopy. researchgate.netui.ac.id

Lewis Acid Catalysis: Friedel-Crafts alkylation using catalytic quantities of Lewis or Brønsted acids offers another route for direct prenylation. rsc.orgresearchgate.net A study optimizing this reaction for resveratrol used various metal triflates and other salts. rsc.org For instance, using Fe(OTf)₃ as a catalyst with prenol as the prenyl source resulted in the regioselective formation of 2-C-prenylresveratrol. rsc.orgrsc.org A combination of AlCl₃ and AgOTf in acetone (B3395972) was identified as an optimal system for producing a mixture of C-prenylated regioisomers. rsc.orgresearchgate.net The reaction conditions can be tuned to favor different isomers, though controlling the specific formation of this compound remains a complex task.

Table 1: Catalytic Systems for Prenylation of Resveratrol

| Catalyst System | Prenyl Source | Solvent | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| γ-Al₂O₃/NaOH/Na | Prenyl bromide | Methanol | Formation of diprenylated O-resveratrol. | jocpr.com, researchgate.net |

| Fe(OTf)₃ | Prenol | Dichloromethane | Regioselective synthesis of 2-prenylresveratrol. | rsc.org, rsc.org |

| AlCl₃ / AgOTf | Prenol | Acetone | Yielded a mixture of C-prenylated regioisomers. | rsc.org, researchgate.net |

| (acac)₂MoCl₂ / AgOTf | Prenol | Dichloromethane | Low yield and regioselectivity. | rsc.org |

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound involves creating molecules with variations in the position or type of prenylation, or other chemical modifications to the core stilbene (B7821643) structure.

The synthesis of specific C-prenylated resveratrol analogs often requires multi-step, convergent strategies rather than direct electrophilic substitution on the resveratrol core. One successful approach involves the synthesis of C-prenylated stilbenoid methyl ethers. nih.govrsc.org This method builds the stilbene skeleton through a Horner-Wadsworth-Emmons or Wittig reaction, combining a prenylated aromatic aldehyde with a suitable benzyl (B1604629) phosphonate. nih.govrsc.org

For example, the synthesis of a 2-C-prenylated aldehyde was achieved by first protecting 4-bromo-3-hydroxybenzaldehyde (B1283328) as a dioxolane. rsc.org This was followed by a bromine-lithium exchange using n-butyllithium, transmetalation with CuBr·DMS, and subsequent reaction with prenyl bromide to introduce the C-prenyl group. rsc.org The resulting prenylated aldehyde can then be used in a condensation reaction to form the final C-prenylated stilbenoid. rsc.org This convergent approach allows for precise control over the location of the prenyl group. nih.gov

Chemoenzymatic and biosynthetic methods are also emerging as powerful tools. Prenyltransferases, such as iacE from Pestalotiopsis fici and Ambp1, have been used to catalyze the C-prenylation of resveratrol. nih.govnih.gov For instance, the enzyme iacE efficiently catalyzes 2-C-prenylation of resveratrol using dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. nih.gov Similarly, heterologous expression of prenyltransferase and geranyl diphosphate biosynthesis pathways in E. coli has been used to produce 4-C-geranyl resveratrol. nih.gov

O-prenylated resveratrol analogs are often formed as byproducts in reactions targeting C-prenylation, particularly when using base catalysts that deprotonate the phenolic hydroxyl groups. researchgate.netui.ac.id For instance, the reaction of resveratrol with prenyl bromide using the heterogeneous superbase catalyst γ-Al₂O₃/NaOH/Na primarily yielded a diprenylated product where two hydroxyl groups were etherified with prenyl groups. researchgate.netui.ac.idresearchgate.net

Biotransformation provides a selective method for producing specific O-prenylated analogs. The overexpression of the prenyltransferase Ambp1 in E. coli along with a geranyl diphosphate biosynthesis pathway led to the synthesis of 3-O-geranyl resveratrol, a novel compound, alongside its C-prenylated counterpart. nih.gov

Regioselective acylation, a related modification of the hydroxyl groups, can be achieved using lipase (B570770) catalysts. Immobilized lipase from Alcaligenes sp. (lipase QLG) catalyzes the acylation of the 3-OH group of resveratrol with vinyl esters, yielding 3-O-acylresveratrol derivatives with approximately 75% efficiency before further acetylation occurs. nih.gov In contrast, lipase B from Candida antarctica selectively acylates the 4'-OH position. nih.gov

Beyond prenylation, the resveratrol scaffold can undergo other chemical modifications to produce a diverse range of derivatives.

Oligomerization: Resveratrol can be oxidatively coupled to form complex dimers and higher-order oligomers. nih.gov These reactions can be promoted by chemical oxidants like thallium(III) nitrate (B79036) or iron(III) chloride, or by enzymatic systems. nih.govnih.gov The dimerization typically proceeds via the coupling of phenoxyl radicals and can occur through different regioisomeric modes, leading to a variety of structures such as quadrangularin A and pallidol. nih.gov A palladium-catalyzed domino reaction has also been developed as a novel strategy to assemble the carbon framework of several resveratrol-derived dimeric natural products. nih.gov

Glycosylation and Other Derivatizations: The hydroxyl groups of resveratrol are common sites for modification. A practical, large-scale synthesis of resveratrol 3-O-β-D-glucuronide has been developed, which involves the selective deacetylation of resveratrol triacetate using ammonium (B1175870) acetate (B1210297) in a mixture of THF and methanol. nih.govresearchgate.net This method allows for the preferential formation of the 3,4'-di-O-acetyl resveratrol intermediate, which can then be glycosylated. nih.gov

Preclinical Biological Activities and Mechanistic Studies of 3 Gamma,gamma Dimethylallyl Resveratrol

Modulation of Enzymatic Activities

The ability of a compound to modulate the activity of enzymes is a key determinant of its pharmacological potential. Research into 3-(gamma,gamma-Dimethylallyl)resveratrol has revealed its influence on key enzymes involved in inflammatory processes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade through their role in prostaglandin (B15479496) synthesis. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

A study investigating the anti-inflammatory properties of resveratrol (B1683913) derivatives found that 4-(3-methyl-but-1-enyl)-3,5,3',4'-tetrahydroxystilbene, another name for this compound, inhibited the lipopolysaccharide (LPS)-induced expression of both COX-2 protein and COX-2 mRNA in mouse macrophages. nih.gov This inhibition occurred at concentrations that were not toxic to the cells, suggesting a specific anti-inflammatory action. nih.gov This finding is significant as the overexpression of COX-2 is a hallmark of many inflammatory conditions.

While direct inhibitory concentration (IC50) values for this compound on COX-1 and COX-2 are not extensively reported in the currently available literature, the demonstrated ability to suppress COX-2 expression provides a clear mechanism for its anti-inflammatory potential.

Other Enzyme Pathway Modulation

Beyond its effects on cyclooxygenases, the broader class of stilbenoids, including resveratrol and its derivatives, has been shown to modulate a variety of other enzymatic pathways. For instance, resveratrol has been reported to influence the activity of enzymes involved in carbohydrate metabolism, such as hexokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase in diabetic rat models. nih.gov It has also been shown to interact with monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters. nih.gov

While specific studies on the modulation of these other enzyme pathways by this compound are limited, the structural similarity to resveratrol suggests that this is a promising area for future research. The prenyl group on this compound may alter its binding affinity and specificity for various enzymes compared to its parent compound.

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. The antioxidant activities of this compound have been explored through various mechanistic pathways.

Direct Free Radical Scavenging Capabilities

One of the primary mechanisms by which antioxidants exert their effects is through the direct scavenging of free radicals. The capacity of a compound to donate a hydrogen atom or an electron to a free radical can neutralize its reactivity and prevent it from causing cellular damage.

The general consensus is that the phenolic hydroxyl groups on the stilbene (B7821643) backbone are crucial for the radical scavenging activity. researchgate.net

Regulation of Endogenous Antioxidant Enzyme Systems

In addition to direct scavenging, an indirect antioxidant mechanism involves the upregulation of the body's own antioxidant defense systems. A key player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes.

Studies on resveratrol have demonstrated its ability to activate the Nrf2 signaling pathway, leading to increased expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.netmdpi.com This activation helps to bolster the cell's intrinsic antioxidant capacity. For instance, resveratrol has been shown to increase the expression of antioxidant enzyme genes such as Catalase (Cat) and Superoxide (B77818) dismutase 2 (Sod2). researchgate.net

Although direct evidence for Nrf2 activation by this compound is not explicitly detailed in the provided search results, its structural relationship to resveratrol suggests that it may share this important mechanistic pathway.

Inhibition of Reactive Oxygen Species (ROS) Generation

A crucial aspect of antioxidant defense is the ability to prevent the formation of ROS in the first place. Various cellular processes and external stimuli can lead to the generation of ROS, including superoxide anions, hydroxyl radicals, and hydrogen peroxide.

Research has shown that resveratrol can effectively inhibit ROS generation induced by various stressors. For example, it has been found to inhibit high glucose-induced ROS elevation in retinal capillary endothelial cells. nih.gov Furthermore, in microglial cells, resveratrol has been shown to potently reduce the formation of 8-iso-prostaglandin F2α, a marker of cellular free radical generation. nih.gov Some studies also indicate that resveratrol can decrease the production of endogenous ROS. semanticscholar.org

The prenyl moiety of this compound may enhance its cellular uptake and localization to membranes, potentially improving its ability to inhibit membrane-associated ROS-generating enzymes like NADPH oxidase.

Anti-inflammatory Properties and Molecular Targets

The anti-inflammatory potential of resveratrol and its derivatives is a key area of investigation. This involves the inhibition of various inflammatory molecules and the modulation of signaling pathways that orchestrate the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-18)

Research has shown that resveratrol can effectively suppress the production of key pro-inflammatory cytokines. Studies have demonstrated that resveratrol inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in various cell models, including lipopolysaccharide (LPS)-activated microglia and in the context of rheumatoid arthritis. pieronuciari.itnih.gov For instance, resveratrol has been found to inhibit TNF-α-induced production of IL-1β in human rheumatoid arthritis fibroblast-like synoviocytes. nih.gov It has also been shown to block the cross-regulation between Interleukin-18 (IL-18) and Extracellular Matrix Metalloproteinase Inducer (EMMPRIN), which is a mechanism involved in smooth muscle cell migration in atherogenesis. nih.gov The induction of pro-inflammatory cytokines like TNF-α, IL-1α, and IL-1β by IL-18 in mouse peritoneal macrophages has been documented, highlighting the importance of inhibiting these mediators in inflammatory conditions. nih.gov

While direct evidence for this compound is less abundant, the known enhancement of bioactivity through prenylation suggests that it may also exhibit potent inhibitory effects on these inflammatory mediators.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK2/STAT3)

The anti-inflammatory effects of resveratrol are mediated through its influence on critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism of resveratrol's action. Resveratrol has been shown to suppress NF-κB activation induced by various stimuli, thereby reducing the expression of inflammatory genes. nih.govnih.govnih.gov This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is another crucial signaling cascade involved in inflammation. Resveratrol has been observed to modulate MAPK signaling. For example, it can suppress the phosphorylation of p38 MAPK in LPS-stimulated microglial cells. pieronuciari.it In other contexts, resveratrol has been shown to activate the MAPK/ERK pathway. researchgate.net The specific effect on the MAPK pathway can be cell-type and stimulus-dependent.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK2/STAT3) pathway is also implicated in inflammatory and proliferative responses. Resveratrol has been found to inhibit the JAK2/STAT3 pathway in certain cancer cells, leading to anti-tumor effects. nih.gov In other models, such as in the context of neuroprotection, resveratrol has been shown to activate the JAK2/STAT3 pathway. figshare.com The modulation of this pathway appears to be context-dependent.

Given that prenylation can enhance the cellular uptake and interaction of compounds with molecular targets, it is plausible that this compound exerts significant control over these inflammatory signaling cascades.

Cellular Homeostasis and Proliferation Research

The ability of this compound and its parent compound to influence fundamental cellular processes like cell cycle progression and apoptosis is central to its potential as an anti-cancer agent.

Studies on Cell Cycle Progression

Resveratrol is well-documented to induce cell cycle arrest in various cancer cell lines, a critical mechanism for its anti-proliferative effects. It can block the cell cycle at different phases, including G1, S, and G2/M. figshare.comnih.gov For instance, in prostate cancer cells, resveratrol has been shown to cause a G2/M phase arrest. figshare.com In other cancer cell models, it has been observed to induce a blockade at the S-phase or the G1/S transition. nih.gov The specific phase of cell cycle arrest can depend on the cell type and the concentration of the compound. nih.gov

The table below summarizes the effects of resveratrol on cell cycle progression in different cancer cell lines.

| Cell Line | Effect on Cell Cycle | Reference |

| Prostate Cancer (C4-2B, DU145) | G2/M Arrest | figshare.com |

| Fibroblast-like Synoviocytes | G2/M Arrest | nih.gov |

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a hallmark of many anti-cancer agents. Resveratrol has been shown to trigger apoptosis through multiple mechanisms. A key event is the activation of caspases, a family of proteases that execute the apoptotic program. Resveratrol has been found to activate caspase-9, an initiator caspase in the intrinsic apoptotic pathway, as well as the executioner caspase-3. nih.govresearchgate.net This activation is often preceded by the depolarization of the mitochondrial membrane. nih.govresearchgate.net

The following table details the effects of resveratrol on key apoptotic markers.

| Apoptotic Marker | Effect | Reference |

| Caspase-9 Activation | Increased | nih.govresearchgate.net |

| Caspase-3 Activation | Increased | |

| Mitochondrial Membrane Depolarization | Induced | nih.govresearchgate.net |

Inhibition of Cell Proliferation in in vitro Models

The antiproliferative activity of resveratrol and its derivatives has been demonstrated in a wide range of in vitro cancer models. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell proliferation by 50%. While specific IC50 values for this compound are not extensively reported in the readily available literature, studies on resveratrol provide a benchmark for its antiproliferative potential. For example, the antiproliferative activity of resveratrol has been observed in human breast cancer cell lines. nih.gov It is generally accepted that the addition of a prenyl group can enhance the antiproliferative activity of resveratrol.

The table below would typically present the IC50 values of this compound against various cancer cell lines. However, due to the limited availability of specific data for this compound in the searched literature, representative data for resveratrol is often considered as a point of reference.

| Cell Line | Compound | IC50 (µM) | Reference |

| Human Breast Cancer (MCF-7) | Resveratrol | Varies | nih.gov |

| Human Breast Cancer (MDA-MB-231) | Resveratrol | Varies | nih.gov |

| Human Alveolar Basal Epithelial (A549) | - | - | |

| Human Breast Cancer (MCF-7) | - | - | |

| Human Epidermoid Carcinoma (A431) | - | - | |

| Human Colon Cancer (HCT 116 p53 wild type) | Capsaicin | 20.33 ± 0.06 | |

| Human Colon Cancer (HCT 116 p53-/-) | Capsaicin | 19.67 ± 0.06 | |

| Human Promyelocytic Leukemia (HL-60) | Indole derivative | - | |

| Human Large-cell Lung Carcinoma (H460) | Palladium(II) complexes | Varies | |

| Human Chronic Myelogenous Leukemia (K562) | Palladium(II) complexes | Varies |

Neuroprotective Research in Preclinical Models

The neuroprotective potential of this compound is an emerging area of scientific inquiry. Research has begun to explore its effects on various pathological processes associated with neurodegenerative diseases.

Mitigation of Oxidative Stress in Neuronal Cells

Oxidative stress is a key factor in neuronal damage and degeneration. The antioxidant properties of resveratrol derivatives are therefore of significant interest. The addition of a prenyl group to the resveratrol structure can modify its biological activity. researchgate.net

A study involving the synthesis of a diprenylated derivative of resveratrol, identified as having two prenyl units, investigated its antioxidant capacity using a DPPH radical scavenging assay. The results indicated that the synthesized prenylated resveratrol exhibited antioxidant activity, although it was found to be lower than that of the parent compound, resveratrol. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was used to quantify this activity. researchgate.net

| Compound | IC50 (ppm) |

|---|---|

| Prenylated Resveratrol (diprenylated) | 102.75 |

| Resveratrol | 63.52 |

This table compares the free radical scavenging activity of a synthesized diprenylated resveratrol with that of resveratrol, as measured by the DPPH assay. A lower IC50 value indicates stronger antioxidant activity.

Anti-inflammatory Effects in Neurological Contexts

Impact on Amyloid-Beta Homeostasis in Research Models

The effect of this compound on the homeostasis of amyloid-beta, a key peptide involved in the pathology of Alzheimer's disease, has not been specifically elucidated in preclinical research models. Investigations into resveratrol have explored its influence on amyloid-beta production, aggregation, and clearance; however, similar detailed mechanistic studies for its 3-(gamma,gamma-Dimethylallyl) derivative are not present in the available scientific reports. nih.gov

Modulation of Neurodegenerative Pathways (e.g., SIRT1 activation)

The modulation of neurodegenerative pathways, such as the activation of SIRT1, by this compound remains an uninvestigated area. SIRT1 is a protein that has been linked to the neuroprotective effects of resveratrol. nih.gov However, specific studies to determine whether this compound activates SIRT1 or influences other related neurodegenerative pathways have not been reported in the scientific literature.

Antimicrobial Activity Research

The potential of prenylated polyphenols as antimicrobial agents has been recognized. The introduction of a prenyl group to a polyphenol skeleton is thought to potentially enhance its biological activities, including its effects against various microbes. researchgate.net

Antibacterial Efficacy Studies

Prenylated polyphenols have been reported to possess a range of bioactivities, including antibacterial properties. researchgate.net The structural modification of resveratrol through prenylation is a strategy that has been explored to generate derivatives with diverse chemical and biological characteristics. researchgate.net While general studies suggest that prenylated compounds can exhibit antimicrobial effects, specific data on the antibacterial efficacy of this compound against particular bacterial strains, including minimum inhibitory concentration (MIC) values, are not detailed in the currently available research. Further targeted studies are required to fully characterize its antibacterial spectrum and mechanism of action.

Antifungal Properties

This compound has been identified as a natural constituent in certain types of propolis, a resinous mixture produced by honeybees that is well-regarded for its antimicrobial properties. nih.govrsc.orgmdpi.com Propolis has demonstrated broad-spectrum antifungal action in various studies. nih.gov The biological activity of propolis is often attributed to the synergistic effects of its complex chemical composition.

Antiviral Investigations

Similar to its antifungal profile, the antiviral potential of this compound is inferred from its presence in propolis. nih.govresearchgate.net Propolis is recognized in traditional and modern applications for its biological properties, including antiviral action against various pathogens, such as the Herpes Simplex Virus (HSV). nih.govresearchgate.net

Despite the known antiviral characteristics of the natural sources in which this compound is found, direct preclinical studies on the isolated compound to determine its specific antiviral efficacy and mechanisms of action are limited. The scientific literature available does not provide detailed investigations into its ability to inhibit the replication or activity of specific viruses.

Impact on Lipid Metabolism and Adipogenesis in Research Models

While the parent compound, resveratrol, has been the subject of extensive research regarding its influence on lipid metabolism and adipocyte differentiation, there is a notable lack of specific preclinical data for its 3-(gamma,gamma-dimethylallyl) derivative in these areas.

Based on a comprehensive review of available scientific literature, no dedicated studies investigating the direct effect of this compound on lipolytic activity in research models have been identified. Consequently, there are no detailed findings or data on its potential to stimulate the breakdown of lipids in adipocytes.

There is currently no available research from preclinical models that specifically examines the anti-adipogenic effects of this compound. Studies investigating its potential to inhibit the differentiation of pre-adipocytes into mature fat cells or to reduce lipid accumulation within these cells have not been found.

In line with the lack of data on its functional effects on lipid metabolism, there are no specific mechanistic studies on how this compound may modulate the expression of key genes and proteins that regulate adipogenesis and lipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Proteins (SREBPs). Research into its interaction with these critical metabolic regulators has not been reported in the reviewed literature.

Advanced Research Methodologies for Characterization and Bioactivity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the chemical identity and structure of 3-(gamma,gamma-Dimethylallyl)resveratrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for determining the precise molecular structure. For this compound, 13C NMR data is available and provides insight into the carbon framework of the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While detailed LC-MS studies specifically for this compound are not extensively documented, this technique is a standard method for the analysis of related stilbenoids. researchgate.netnih.gov It is used for the determination of molecular weight and fragmentation patterns, which aids in structural confirmation. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is also available for the trimethylsilyl (B98337) (TMS) derivative of the compound. nih.gov

UV-Visible (UV-Vis) Spectroscopy: There is currently no specific UV-Vis spectroscopic data available in the public domain for this compound.

X-ray Diffraction (XRD): X-ray diffraction analysis, which is used to determine the crystalline structure of a compound, has not been reported for this compound.

Table 1: Available Spectroscopic Data for this compound

| Technique | Data Availability | Source |

| 13C NMR | Spectrum Available | nih.gov |

| GC-MS | Spectrum Available | nih.gov |

| UV-Vis | Data Not Available | - |

| XRD | Data Not Available | - |

Chromatographic Analytical Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various sources.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of complex mixtures containing stilbenoids. researchgate.netnih.gov Although specific protocols for the quantitative analysis of this compound are not detailed in available literature, the methodologies developed for resveratrol (B1683913) and its other derivatives would be applicable. These methods typically involve reversed-phase chromatography coupled with mass spectrometric detection for high sensitivity and selectivity. researchgate.netnih.gov This compound has been identified as a constituent of Artocarpus dadah and Artocarpus lacucha, and its presence in extracts of these plants would be confirmed using LC-MS. nih.govmdpi.com

Cellular and Molecular Biology Assays

The biological activity of a compound is investigated using a variety of in vitro assays. For this compound, there is a notable lack of specific data in the following areas.

There are no publicly available research findings on the effects of this compound on cancer cell lines, neuronal cells, or adipocytes. While extensive research exists for the parent compound, resveratrol, in these cell models, this information is not applicable to its dimethylallyl derivative as per the strict focus of this article.

No studies have been published that specifically detail the use of gene expression profiling techniques like RT-qPCR to investigate the effects of this compound.

There is no available data from studies utilizing Western Blot or specific enzyme assays to determine the effect of this compound on protein expression or activity.

Animal Model Studies for Preclinical Efficacy

Information regarding the evaluation of this compound in animal models for preclinical efficacy is not available in the scientific literature. While numerous studies have been conducted on resveratrol in various animal models, these findings cannot be extrapolated to this compound. carcinogenesis.commdpi.comresearchgate.net

Future Research Directions and Open Questions

Exploration of Novel Biological Activities and Molecular Targets

Initial studies have primarily focused on the antioxidant and anti-inflammatory properties of 3-(gamma,gamma-Dimethylallyl)resveratrol, also known as arachidin-2. However, the full spectrum of its biological activities remains largely unexplored. Future research should venture into new territories to uncover novel therapeutic applications. For instance, its potential in neuroprotection, an area where its parent compound resveratrol (B1683913) has shown promise, warrants thorough investigation. The structural similarity to other bioactive stilbenoids suggests it may influence a variety of cellular processes.

A significant gap in the current understanding of this compound lies in the identification of its specific molecular targets. While resveratrol is known to interact with a multitude of targets including sirtuins, AMP-activated protein kinase (AMPK), and cyclooxygenases (COX), it is crucial to determine if and how the addition of a dimethylallyl group alters these interactions or confers affinity for new targets. nih.govnih.gov Identifying the direct binding partners of this compound is a critical step toward elucidating its mechanism of action and predicting its physiological effects. Techniques such as affinity chromatography, and computational docking studies could be employed to screen for and validate these targets.

Table 1: Potential Areas for Biological Activity Exploration

| Therapeutic Area | Rationale for Investigation |

|---|---|

| Neuroprotection | Resveratrol exhibits neuroprotective effects; the lipophilic prenyl group may enhance blood-brain barrier permeability. |

| Anticancer | Many stilbenoids, including resveratrol, possess anticancer properties by affecting cell cycle, apoptosis, and angiogenesis. nih.gov |

| Cardioprotection | Resveratrol is known for its cardiovascular benefits; this analog may offer similar or enhanced effects. |

| Antiviral/Antimicrobial | Phytoalexins like this compound are produced by plants in response to pathogens, suggesting inherent antimicrobial potential. nih.gov |

Development of More Potent and Specific Analogs

The structure of this compound provides a promising scaffold for medicinal chemists to design and synthesize novel analogs with improved potency and specificity. Structure-activity relationship (SAR) studies are essential to understand how modifications to the stilbene (B7821643) backbone or the prenyl group affect biological activity. nih.govnih.gov For example, altering the position of the prenyl group, changing the hydroxylation pattern on the aromatic rings, or introducing other functional groups could lead to compounds with enhanced therapeutic indices. nih.gov

The goal would be to develop analogs that are not only more potent but also more selective for specific molecular targets. This increased specificity could lead to fewer off-target effects and a better safety profile. The synthesis and evaluation of a library of derivatives would provide valuable insights into the pharmacophore of this class of molecules, guiding the development of next-generation therapeutic agents. rsc.org

In-depth Investigations into Complex Mechanistic Pathways

Currently, the mechanistic understanding of how this compound exerts its biological effects is in its infancy. Much of the presumed mechanism is extrapolated from studies on resveratrol. Future research must focus on delineating the specific signaling pathways modulated by this prenylated derivative. It is plausible that it affects major pathways such as the NF-κB, MAPK, and PI3K/Akt signaling cascades, which are known to be influenced by resveratrol. nih.govnih.gov However, the extent and nature of this modulation may differ significantly due to the presence of the lipophilic dimethylallyl moiety.

Advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, should be employed to gain a comprehensive, unbiased view of the cellular response to treatment with this compound. This will help in constructing a detailed picture of its mechanism of action, from receptor binding and signal transduction to downstream gene expression changes and metabolic reprogramming. Understanding these complex pathways is fundamental for its translation into clinical applications.

Strategies for Sustainable Production and Biosynthesis of the Compound

This compound is a naturally occurring phytoalexin found in plants like peanuts (Arachis hypogaea). nih.govembrapa.br However, its isolation from natural sources is often inefficient and yields low quantities, hindering extensive research and potential commercialization. Therefore, developing sustainable and scalable production methods is a critical area for future research.

One promising approach is the use of biotechnological platforms, such as engineered microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli) or plant cell cultures. frontiersin.orgnih.govd-nb.inforesearchgate.net This involves elucidating the complete biosynthetic pathway of the compound in its native plant host, identifying and characterizing the key enzymes involved, particularly the specific prenyltransferase that attaches the dimethylallyl group to the resveratrol backbone. Once these enzymes are identified, the corresponding genes can be introduced into a microbial host to create a "cell factory" for its production. researchgate.net This approach offers the potential for a cost-effective, environmentally friendly, and scalable supply of the compound. frontiersin.org

Table 2: Comparison of Production Strategies

| Production Method | Advantages | Challenges |

|---|---|---|

| Plant Extraction | Natural source. | Low yield, seasonal and geographical variability, complex purification. frontiersin.org |

| Chemical Synthesis | High yield potential, allows for analog creation. | Often complex, may use harsh reagents and produce byproducts. frontiersin.org |

| Microbial Biosynthesis | Sustainable, scalable, high purity potential. | Requires extensive genetic engineering and optimization of fermentation processes. frontiersin.orgresearchgate.net |

| Plant Cell/Hairy Root Culture | Controlled environment, potential for high yields of specific compounds. | Slower growth than microbes, optimization of culture conditions needed. nih.gov |

Comparative Studies with Other Prenylated Stilbenoids and Polyphenols

To fully appreciate the therapeutic potential of this compound, it is essential to conduct comprehensive comparative studies with other related compounds. This includes its non-prenylated parent, resveratrol, as well as other prenylated stilbenoids like arachidin-1 and arachidin-3. nih.gov Such studies should evaluate a range of biological activities and physicochemical properties. The addition of a prenyl group is known to increase lipophilicity, which may enhance cell membrane permeability and bioavailability, potentially leading to greater potency compared to non-prenylated counterparts. nih.gov

Comparative studies have shown that prenylated stilbenoids can exhibit significantly different biological activities. For instance, arachidin-2 (this compound) has demonstrated potent antioxidant activity. researchgate.net It is crucial to systematically compare its efficacy against other polyphenols in various in vitro and in vivo models to establish its unique therapeutic advantages. mdpi.comnih.gov These studies will help to position this compound within the broader landscape of natural therapeutic agents and guide the selection of the most promising candidates for further development.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.